

The Chemical Architecture and Biological Interactions of Cacalol: A Technical Overview

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Compound of Interest

Compound Name: *Cacalol*

Cat. No.: *B1218255*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure, properties, and biological activities of **Cacalol**, a naturally occurring sesquiterpene. The document is intended to serve as a comprehensive resource, detailing its molecular characteristics, methods for its synthesis, and its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further investigation.

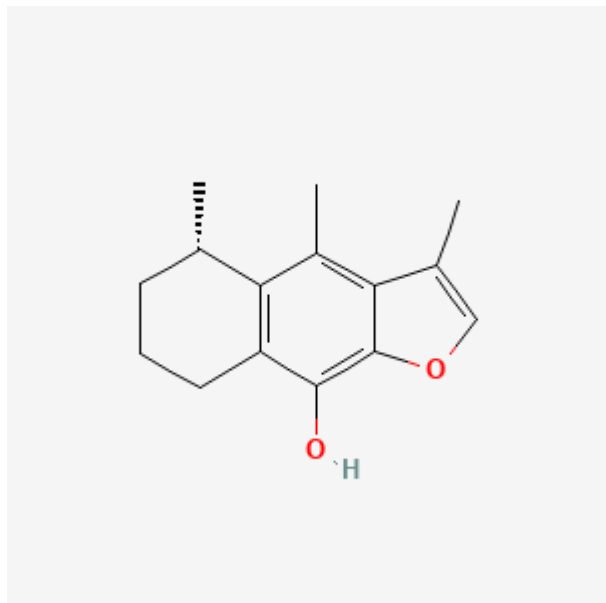
Chemical Identity and Structure of Cacalol

Cacalol is a sesquiterpene that has been isolated from various plant species, including those of the *Cacalia* and *Psacalium* genera.^{[1][2]} Its chemical structure is characterized by a naphthofuran skeleton. The precise arrangement of atoms and bonds is crucial for its biological activity.

Table 1: Chemical Identifiers for **Cacalol**

Identifier	Value	Source
IUPAC Name	(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f] [3]benzofuran-9-ol	[4]
SMILES	<chem>CC1=COC2=C(C)C3=C(C2=C1O)CCC[C@@H]3C</chem>	[4]
InChI	InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1	[4]
Molecular Formula	C ₁₅ H ₁₈ O ₂	[4]
Molecular Weight	230.30 g/mol	[4]

2D Chemical Structure:



Spectroscopic Data

The structural elucidation of **Cacalol** has been confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). While a complete set of carbon-13 data is not readily available in the public domain, proton NMR data provides key insights into its molecular framework.

Table 2: ^1H NMR Spectral Data for **Cacalol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Solvent
7.24–7.22	m	1H	CDCl_3
4.78	s	1H	CDCl_3
3.24–3.01	m	1H	CDCl_3

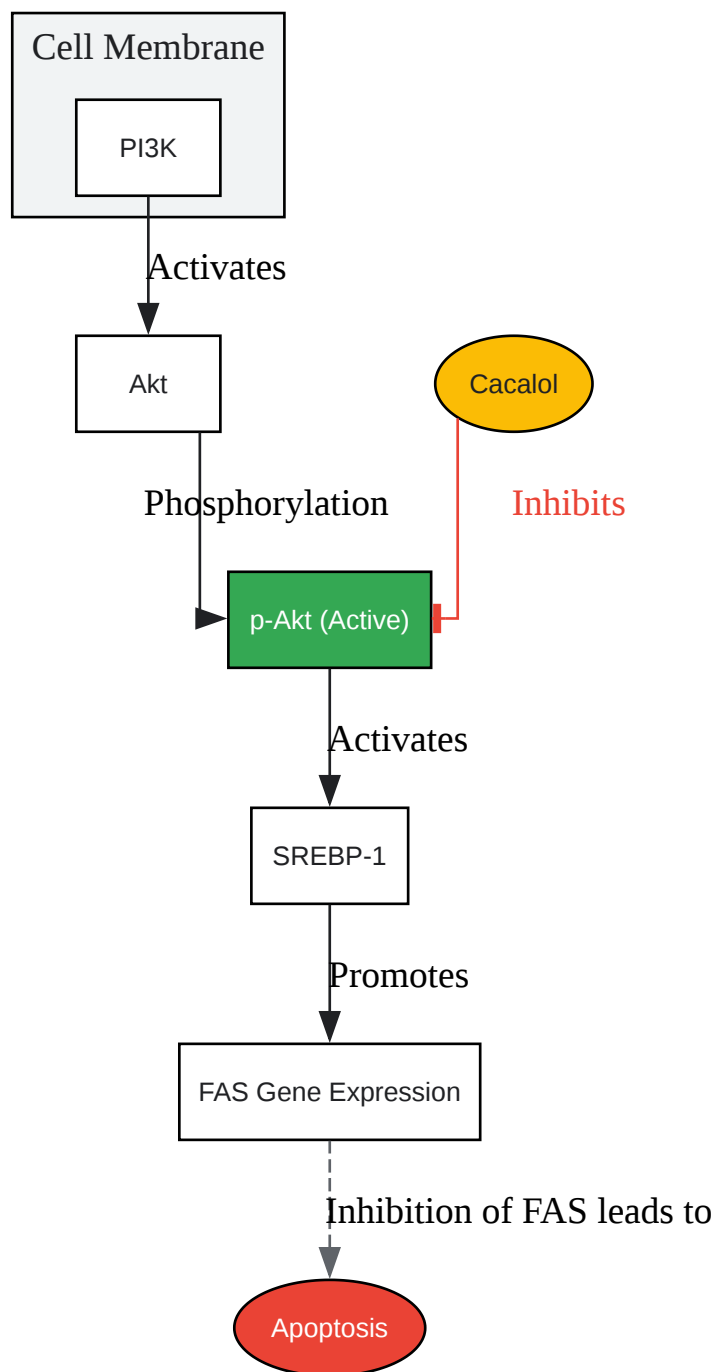
Note: This represents a partial dataset as reported in the literature.^[2] A full assignment of all protons requires further spectroscopic analysis.

Experimental Protocols

Synthesis of Cacalol

Several synthetic routes to **Cacalol** have been developed. One concise seven-step synthesis proceeds with an overall yield of 21-25%. The key steps are outlined below:

Experimental Workflow for **Cacalol** Synthesis



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References

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